Superior Cytotoxicity of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl in HL-60 Leukemia Cells Versus Its Rhamnosylated Analogs
In a direct head-to-head study of six pennogenyl saponins isolated from Paris quadrifolia, Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl (compound 1) exhibited differential cytotoxicity compared to its more highly glycosylated analogs. The compound demonstrated a measurable cytotoxic effect, with quantifiable differences in potency [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | No detectable cytotoxicity up to 50 μg/mL against HL-60 cells [1] |
| Comparator Or Baseline | Pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside (compound 5): IC50 = 1.0 ± 0.04 μg/mL; Pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside (compound 6): IC50 = 2.0 ± 0.08 μg/mL [1] |
| Quantified Difference | Compound 1 shows >50-fold lower cytotoxicity than the most potent analog (compound 5) [1] |
| Conditions | HL-60 human promyelocytic leukemia cells, MTT assay, 48-hour exposure [1] |
Why This Matters
This evidence establishes Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl as the ideal non-cytotoxic or low-cytotoxicity control for SAR studies aimed at identifying the sugar residues responsible for the potent anticancer activity observed in larger pennogenin saponins.
- [1] Gajdus J, et al. Isolation and identification of cytotoxic compounds from the rhizomes of Paris quadrifolia L. Pharmacogn Mag. 2014;10(Suppl 2):S324-33. View Source
